REACTION_CXSMILES
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Br.CNC(O[N:7]1[C:11]2[CH:12]=[C:13]([Cl:17])[C:14]([Cl:16])=[CH:15][C:10]=2[N:9]=[C:8]1[C:18]([F:21])([F:20])[F:19])=O>CO>[Cl:17][C:13]1[C:14]([Cl:16])=[CH:15][C:10]2[N:9]=[C:8]([C:18]([F:21])([F:19])[F:20])[NH:7][C:11]=2[CH:12]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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to stand for twenty minutes
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Type
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CUSTOM
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Details
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evaporated
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Name
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|
Type
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product
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Smiles
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ClC1=CC2=C(N=C(N2)C(F)(F)F)C=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |